
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMT and has been synthesized using different methods.
Applications De Recherche Scientifique
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a diagnostic tool for the detection of certain diseases.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is not fully understood. However, studies have shown that the compound may exert its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its toxicity. Studies have shown that the compound may be toxic to certain cells at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a diagnostic tool for the detection of certain diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry and drug development.
Conclusion
In conclusion, 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be achieved using different methods. One of the most common methods involves the reaction of 2,2-dimethyl-4-morpholinylpropanol with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to yield 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one.
Propriétés
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(14-4)9(12)11-5-6-13-10(2,3)7-11/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJJTJKNANMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

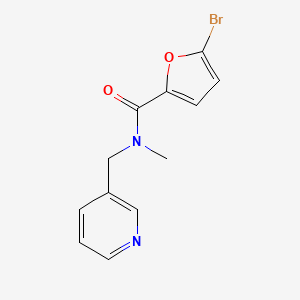
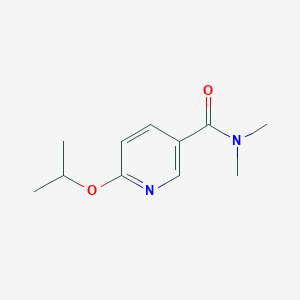
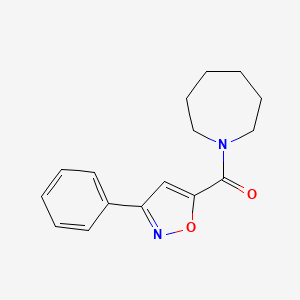
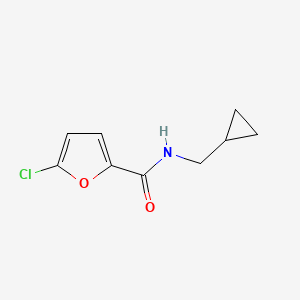
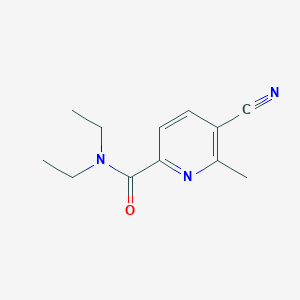

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)





![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)